An In-depth Technical Guide to Hydroxylamine-15N Hydrochloride: Properties, Protocols, and Applications for Researchers
An In-depth Technical Guide to Hydroxylamine-15N Hydrochloride: Properties, Protocols, and Applications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of Hydroxylamine-15N hydrochloride, a stable isotope-labeled compound of significant interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its use and summarizes key quantitative data, offering a valuable resource for laboratory applications.
Core Physical and Chemical Properties
Hydroxylamine-15N hydrochloride (CAS Number: 40711-48-6) is the hydrochloride salt of hydroxylamine in which the nitrogen atom is the heavy isotope ¹⁵N.[1][2] This isotopic labeling provides a powerful tool for tracing and quantifying molecules in complex biological and chemical systems, particularly in proteomic and metabolic research.[1]
Quantitative Data Summary
The key physical and chemical properties of Hydroxylamine-15N hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 40711-48-6 | [1][3][4] |
| Molecular Formula | H₂¹⁵NOH·HCl | [2] |
| Molecular Weight | 70.48 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 155-157 °C (decomposes) | [6][7] |
| Isotopic Purity | ≥98 atom % ¹⁵N | [1][3][7] |
| Chemical Purity | ≥95% | [1][3][7] |
| Solubility | Soluble in water, ethanol, methanol, glycerol, and propylene glycol.[8][9] | [8][9] |
| Storage | Store at room temperature, desiccated, and away from light and moisture.[2][8][10] | [2][8][10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key applications of Hydroxylamine-15N hydrochloride are outlined below. These protocols are intended to serve as a guide for researchers in a laboratory setting.
Synthesis of Hydroxylamine-15N Hydrochloride via Hydrolysis of 15N-Nitromethane
A common method for the preparation of Hydroxylamine-15N hydrochloride involves the hydrolysis of ¹⁵N-labeled nitromethane.[10][11]
Materials:
-
¹⁵N-Nitromethane
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
Procedure:
-
Combine ¹⁵N-nitromethane and concentrated hydrochloric acid in a molar ratio between 1:1 and 1:5 in a suitable reaction vessel equipped for reflux.[10]
-
Heat the mixture to reflux and maintain the reaction for 12 to 48 hours.[10]
-
After the reaction is complete, concentrate the solution under reduced pressure until crystallization occurs.[10]
-
Cool the mixture to 0-10 °C to maximize crystal formation.[10]
-
Filter the crystalline product and wash with cold 95% ethanol.[10]
-
Dry the resulting Hydroxylamine-15N hydrochloride product.[10]
Purification of Hydroxylamine Hydrochloride
Purification can be achieved through recrystallization or ion-exchange chromatography to remove impurities.
Recrystallization Protocol:
-
Dissolve the crude Hydroxylamine hydrochloride in a minimal amount of hot solvent (e.g., water or ethanol-water mixture).
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Ion-Exchange Chromatography Protocol: For the removal of cationic and anionic impurities to produce a highly purified product, a two-stage ion-exchange process can be employed.[12]
-
Prepare a strong acid cation exchange resin bed by pretreating with a 5-10% hydrochloric acid solution.[12]
-
Prepare a strong base anion exchange resin bed by regenerating with a dilute sodium hydroxide or potassium hydroxide solution.[12]
-
Pass an aqueous solution of Hydroxylamine hydrochloride through the pretreated cation exchange bed.[12]
-
Subsequently, pass the eluate from the cation exchange bed through the anion exchange resin bed.[12]
-
Collect the purified Hydroxylamine hydrochloride solution.
Application in Proteomics: Cleavage of Protein Cross-Linkers
Hydroxylamine hydrochloride is utilized to cleave certain amine-reactive cross-linkers, such as EGS (ethylene glycol bis(succinimidyl succinate)), which contain carbonyl groups.[8]
Materials:
-
Cross-linked protein sample
-
Hydroxylamine hydrochloride
-
Phosphate Buffer (pH 8.5)
-
Sodium Hydroxide (NaOH)
-
Desalting columns or dialysis equipment
Procedure:
-
Immediately before use, prepare a 2.0 M Hydroxylamine hydrochloride solution in Phosphate Buffer, pH 8.5. Adjust the pH back to 8.5 with NaOH after dissolution.[8]
-
Warm the hydroxylamine solution to 37°C.[8]
-
Incubate equal volumes of the cross-linked protein sample and the hydroxylamine solution for 3-6 hours at 37°C with constant mixing.[8]
-
Remove excess hydroxylamine from the sample using a desalting column or by dialysis.[8]
-
Analyze the cleavage products by SDS-PAGE to confirm the effectiveness of the cleavage.[8]
Application in Protein Modification: Deacetylation of SATA-Modified Proteins
Hydroxylamine hydrochloride is used to remove the protecting acetyl group from SATA (N-succinimidyl S-acetylthioacetate)-modified proteins to generate a free sulfhydryl group.[8]
Materials:
-
SATA-modified protein
-
Hydroxylamine hydrochloride
-
Reaction Buffer (e.g., PBS with 5-25 mM EDTA, pH 7.2-8.5)
-
Desalting columns
Procedure:
-
Immediately before use, prepare a 0.5 M solution of Hydroxylamine hydrochloride in the Reaction Buffer.[8] For example, dissolve 1.74 g of hydroxylamine hydrochloride in 40 mL of PBS containing EDTA, adjust the final volume to 50 mL with ultrapure water, and readjust the pH.[8]
-
Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the freshly prepared 0.5 M hydroxylamine solution.[8]
-
Incubate the mixture for 2 hours at room temperature.[8]
-
Remove the excess hydroxylamine using a desalting column.[8]
Analytical Methodologies
The characterization and quantification of Hydroxylamine-15N hydrochloride can be performed using several analytical techniques.
-
Gas Chromatography (GC): A method for the determination of residual hydroxylamine hydrochloride in drug substances involves derivatization to acetone oxime followed by analysis using a gas chromatograph with a flame ionization detector (FID) or an electron capture detector (ECD).[13][14]
-
High-Performance Liquid Chromatography (HPLC): A pre-column derivatization HPLC-UV method can be used for the determination of hydroxylamine hydrochloride as a genotoxic impurity. This involves reacting hydroxylamine with a derivatizing agent like benzaldehyde to form a stable derivative that can be analyzed by HPLC.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy is a valuable tool for studying the reactions and metabolic fate of Hydroxylamine-15N hydrochloride, allowing for the direct tracking of the labeled nitrogen atom.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the isotopic enrichment and to analyze the products of reactions involving Hydroxylamine-15N hydrochloride, particularly in proteomic and metabolic studies.[1]
Visualizing Experimental Workflows and Applications
The following diagrams, created using the DOT language, illustrate key experimental workflows and the role of Hydroxylamine-15N hydrochloride in research.
References
- 1. Hydroxylamine-15N Hydrochloride | Isotope Labeled Reagent [benchchem.com]
- 2. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]
- 3. Hydroxylamine-15N 15N = 98atom , = 95 CP 40711-48-6 [sigmaaldrich.com]
- 4. Hydroxylamine-15N 15N = 98atom , = 95 CP 40711-48-6 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. CN101585519B - Method for preparing 15N-hydroxylamine hydrochloride by hydrolysis of 15N-nitromethane - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Hydroxylamine HCl synthesis question - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]
- 13. Hydroxylamine hydrochloride - analysis - Analytice [analytice.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
